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molecular formula C7H6N2O3S B8693112 4-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

4-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B8693112
M. Wt: 198.20 g/mol
InChI Key: JQSVXJNTPDVVKM-UHFFFAOYSA-N
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Patent
US04404230

Procedure details

A solution of 1,2-benzoisothiazol-3(2H)-one-1,1-dioxide-4-diazonium chloride, which was prepared by diazotization of 1.98 gm (10 mmols) of 4-amino-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide with sodium nitrite in dilute hydrochloric acid, was reacted with 150 ml of aqueous 10% sulfuric acid, and the reaction mixture was heated on a water bath until the evolution of nitrogen had ceased. After cooling, the reaction mixture was strongly acidified with concentrated aqueous hydrochloric acid and extracted with ether. The organic phase was evaporated, the residue was dissolved in a little sodium hydrochloride, filtered and again acidified with hydrochloric acid. The crystals formed were recrystallized from water, yielding 0.98 gm (40% of theory) of 4-hydroxy-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[C:7]2[C:8](=[O:13])[NH:9][S:10](=[O:12])(=[O:11])[C:6]=2[CH:5]=[CH:4][CH:3]=1.N([O-])=[O:15].[Na+].S(=O)(=O)(O)O>Cl>[OH:15][C:2]1[C:7]2[C:8](=[O:13])[NH:9][S:10](=[O:12])(=[O:11])[C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
NC1=CC=CC2=C1C(NS2(=O)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated on a water bath until the evolution of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a little sodium hydrochloride
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crystals formed
CUSTOM
Type
CUSTOM
Details
were recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC2=C1C(NS2(=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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